Stereochemistry Dictates Anorexigenic Potency
While the target compound (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is the parent alcohol, its 4-amino derivatives serve as the closest functional comparators. In a direct head-to-head comparison in mice, the cis-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (4d) and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (5d) exhibited markedly different anorexigenic potencies. The cis isomer showed an ED50 of 75 mg/kg and an LD50 of 800 mg/kg, while the trans isomer showed an ED50 of 55 mg/kg and an LD50 of 500 mg/kg [1]. This demonstrates that the stereochemical relationship between the 4-amino and 5-hydroxyl groups profoundly impacts both efficacy and safety margins. The (5R)-configured alcohol serves as the essential chiral precursor for accessing the more potent cis-amino series.
| Evidence Dimension | Anorexigenic potency in mice |
|---|---|
| Target Compound Data | Cis-4-amino derivative (from (5R)-precursor): ED50 = 75 mg/kg, LD50 = 800 mg/kg |
| Comparator Or Baseline | Trans-4-amino derivative: ED50 = 55 mg/kg, LD50 = 500 mg/kg |
| Quantified Difference | ED50 ratio: 75/55 ≈ 1.36-fold; LD50 ratio: 800/500 = 1.6-fold |
| Conditions | In vivo mouse model; anorexigenic activity assay |
Why This Matters
The (5R)-configuration is the stereochemical gateway to the cis-amino series, which offers a superior therapeutic window (therapeutic index ~10.7 vs. ~9.1) compared to the trans series.
- [1] Tandon, V. K., Singh, K. A., Awasthi, A. K., Khanna, J. M., Lal, B., & Anand, N. (2004). Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as α-sympathomimetic and anorexigenic agents. Bioorganic & Medicinal Chemistry Letters, 14(11), 2867–2870. View Source
